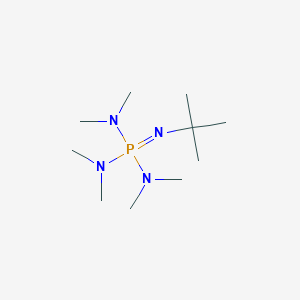
L-seryl-L-tyrosine 2-naphthylamide
Descripción general
Descripción
L-seryl-L-tyrosine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-seryl-L-tyrosine with the amino group of 2-naphthylamine .
Synthesis Analysis
The synthesis of L-seryl-L-tyrosine 2-naphthylamide involves the formal condensation of the carboxy group of L-seryl-L-tyrosine with the amino group of 2-naphthylamine . It’s also known as STN and is a synthetic peptide derivative.Molecular Structure Analysis
The molecular formula of L-seryl-L-tyrosine 2-naphthylamide is C22H23N3O4. Its average mass is 393.437 and its monoisotopic mass is 393.16886 .Physical And Chemical Properties Analysis
The physical and chemical properties of L-seryl-L-tyrosine 2-naphthylamide include a net charge of 0 and it acts as a Bronsted base . Its boiling point is 819.4±65.0 °C at 760 mmHg and its density is 1.358±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Biocatalytic Derivatization
L-tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids . These are widely employed in the pharmaceutical, food, and cosmetics industries .
Enzyme-Catalyzed Derivatization
Enzyme-catalyzed L-tyrosine derivatization is a recent advance in the field . This process involves the use of enzymatic biocatalysts for the derivatization of L-tyrosine . The resulting derivatives have potential applications in various industries .
Biosynthesis
Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach to the production of L-tyrosine . These methods can produce L-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
Production of High-Value Chemicals
The derivatization of L-tyrosine generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols . These are commonly applied in the feed, pharmaceutical, and fine chemical industries .
Chromogenic Compound
L-seryl-L-tyrosine 2-naphthylamide can be used as a chromogenic compound . These are colourless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into coloured compounds .
Mecanismo De Acción
Biochemical Pathways
The compound is involved in the enzymatic activity of cathepsin C, which is part of the larger proteolytic system in the cell. This system is responsible for the breakdown of proteins into their constituent amino acids, which can then be used in various biochemical pathways .
Result of Action
The action of L-seryl-L-tyrosine 2-naphthylamide on cathepsin C could potentially influence the activity of this enzyme, affecting the breakdown of proteins and the activation of serine proteases. This could have downstream effects on immune and inflammatory responses .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQKGNBGUVFWNR-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-seryl-L-tyrosine 2-naphthylamide | |
CAS RN |
24008-82-0 | |
| Record name | Ser-Tyr β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)






![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)




![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)